molecular formula C18H16BF4N3O B13382437 (1R,9S)-4-phenyl-8-oxa-2lambda,4,5-triazatetracyclo[7.7.0.0(2),.0(1)(1),(1)]hexadeca-2,5,11(16),12,14-pentaen-2-ylium; tetrafluoroboranuide

(1R,9S)-4-phenyl-8-oxa-2lambda,4,5-triazatetracyclo[7.7.0.0(2),.0(1)(1),(1)]hexadeca-2,5,11(16),12,14-pentaen-2-ylium; tetrafluoroboranuide

Cat. No.: B13382437
M. Wt: 377.1 g/mol
InChI Key: WHAPHEJUSIRKAF-UHFFFAOYSA-N
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Description

The compound "(1R,9S)-4-phenyl-8-oxa-2λ⁴,4,5-triazatetracyclo[7.7.0.0²,⁷.0¹,¹⁶]hexadeca-2,5,11(16),12,14-pentaen-2-ylium; tetrafluoroboranuide" is a complex heterocyclic cation paired with a tetrafluoroborate (BF₄⁻) counterion. Its structure features a fused polycyclic system containing nitrogen, oxygen, and a phenyl substituent, conferring unique electronic and steric properties. The tetrafluoroboranuide ion stabilizes the cationic framework through electrostatic interactions, a common strategy in ionic liquid and catalysis research .

Synthesis protocols for analogous imidazolium-tetrafluoroborate salts involve reactions of precursors (e.g., 1,2,4,5-tetramethylimidazole derivatives) with trimethyloxonium tetrafluoroborate (TMPO-BF₄) in dichloromethane, yielding high-purity crystalline products (91% yield in one example) .

Properties

Molecular Formula

C18H16BF4N3O

Molecular Weight

377.1 g/mol

IUPAC Name

4-phenyl-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate

InChI

InChI=1S/C18H16N3O.BF4/c1-2-7-14(8-3-1)21-12-20-17(19-21)11-22-16-10-13-6-4-5-9-15(13)18(16)20;2-1(3,4)5/h1-9,12,16,18H,10-11H2;/q+1;-1

InChI Key

WHAPHEJUSIRKAF-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C1C2C(C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,9S)-4-phenyl-8-oxa-2lambda,4,5-triazatetracyclo[7.7.0.0(2),.0(1)(1),(1)]hexadeca-2,5,11(16),12,14-pentaen-2-ylium; tetrafluoroboranuide typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the phenyl and oxa groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the final product with the required specifications.

Chemical Reactions Analysis

Types of Reactions

(1R,9S)-4-phenyl-8-oxa-2lambda,4,5-triazatetracyclo[7.7.0.0(2),.0(1)(1),(1)]hexadeca-2,5,11(16),12,14-pentaen-2-ylium; tetrafluoroboranuide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of different derivatives.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with altered functional groups.

Scientific Research Applications

(1R,9S)-4-phenyl-8-oxa-2lambda,4,5-triazatetracyclo[7.7.0.0(2),.0(1)(1),(1)]hexadeca-2,5,11(16),12,14-pentaen-2-ylium; tetrafluoroboranuide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: The compound is used in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (1R,9S)-4-phenyl-8-oxa-2lambda,4,5-triazatetracyclo[7.7.0.0(2),.0(1)(1),(1)]hexadeca-2,5,11(16),12,14-pentaen-2-ylium; tetrafluoroboranuide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Property Target Compound 1-Acetyl-2,3,4,5-tetramethylimidazolium-BF₄⁻ Boron-Containing Spirocyclic Derivatives
Core Structure Polycyclic fused system (N/O heteroatoms, phenyl group) Substituted imidazolium ring Spiro[4.5]decane framework with benzothiazole and aryl groups
Counterion BF₄⁻ BF₄⁻ None (neutral compounds)
Synthetic Yield Not reported 91% Up to 87% via method B
Key Applications Likely ionic liquids, catalysis (inferred from structural analogs) Ionic liquids, solvents, electrochemistry Organic synthesis intermediates, photophysical studies
Characterization Methods Presumed NMR, HRMS (based on analogs) NMR, X-ray crystallography, elemental analysis IR, UV-Vis, elemental analysis

Key Differences and Insights

Cationic Complexity: The target compound’s polycyclic framework introduces greater ring strain and steric hindrance compared to simpler imidazolium salts like 1-Acetyl-2,3,4,5-tetramethylimidazolium-BF₄⁻. This may reduce solubility in nonpolar solvents but enhance thermal stability .

Synthetic Challenges : The spirocyclic derivatives in require multistep synthesis (e.g., cyclization with pyrrolidine), whereas imidazolium-BF₄⁻ salts are synthesized in one step, highlighting divergent synthetic accessibility .

Spectroscopic and Stability Comparisons

  • NMR Data : Imidazolium-BF₄⁻ salts exhibit distinct ¹H-NMR signals for methyl and acetyl groups (e.g., δ 2.65 ppm for NCH₃) . The target compound’s phenyl and fused-ring protons would likely show upfield shifts due to aromatic shielding effects.
  • Thermal Stability : Tetrafluoroborate salts generally decompose above 300°C, but the target’s rigid structure may further delay decomposition compared to flexible spirocyclic systems .

Research Findings and Limitations

  • Gaps in Data : Specific spectroscopic or catalytic data for the target compound are absent in the provided evidence. Comparisons rely on structural analogs and synthesis protocols.
  • Mechanistic Insights : The target’s nitrogen-oxygen heterocycle may enable unique ligand-metal interactions, differentiating it from purely nitrogen-based imidazolium salts in coordination chemistry .

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